molecular formula C7H17ClN2O2 B130538 N-Boc-ethylenediamine hydrochloride CAS No. 79513-35-2

N-Boc-ethylenediamine hydrochloride

Cat. No. B130538
CAS RN: 79513-35-2
M. Wt: 196.67 g/mol
InChI Key: XUHJJLCKXZTUJN-UHFFFAOYSA-N
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Description

N-Boc-ethylenediamine hydrochloride is a derivative of ethylenediamine where a tert-butoxycarbonyl (Boc) protective group is added to one of the amine groups. This modification renders the molecule more stable and less reactive, which is useful in various chemical syntheses, particularly in the preparation of peptide nucleic acid monomers as described in the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride .

Synthesis Analysis

The synthesis of N-Boc-ethylenediamine hydrochloride involves the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, resulting in high yields and purity without the need for chromatography . This process is scalable and convenient, making it suitable for industrial applications. Additionally, the synthesis of related compounds, such as N,N'-bis(1-phenylethanol)ethylenediamine, involves different methods that may include the formation of protective layers on steel surfaces, indicating the versatility of ethylenediamine derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of N-Boc-ethylenediamine hydrochloride is not directly discussed in the provided papers. However, related compounds such as (S,S)-ethylenediamine-N,N'-di-2-propanoic acid hydrochloride have been characterized by infrared and NMR spectroscopy, and their crystal structures have been determined . These analyses are crucial for understanding the stereochemistry and reactivity of such compounds.

Chemical Reactions Analysis

Ethylenediamine derivatives participate in various chemical reactions. For instance, N-(1-naphthyl)ethylenediamine dihydrochloride is used as a reagent for the quantification of sugars on thin-layer plates . The reactivity of the amine groups in ethylenediamine derivatives is often utilized in complexation reactions, as seen in the synthesis of hydrocarbon-bridged bis(ethylenediamine) ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-ethylenediamine hydrochloride are inferred from its structure and the properties of similar compounds. For example, the hydrochloride salt form is mentioned to provide a stable, nonhygroscopic solid that is convenient for handling and storage . The presence of the Boc group is likely to increase the molecular weight and steric bulk, affecting the solubility and reactivity of the compound. The ethylenediamine core is known for its chelating ability, which is retained in its derivatives and is exploited in various applications, such as corrosion inhibition .

Scientific Research Applications

Synthesis in Organic Chemistry

N-Boc-ethylenediamine hydrochloride is used in the synthesis of various organic compounds. For instance, it is key in synthesizing ethyl N-[(2-Boc-amino)ethyl]glycinate, a significant intermediate for peptide nucleic acid synthesis (Viirre & Hudson, 2003). Additionally, it is employed in the preparation of phytosteryl ornithine ester hydrochloride, which enhances the bioaccessibility and cholesterol-reducing activity of phytosterols (Jia et al., 2020).

Electrochemical Applications

N-Boc-ethylenediamine hydrochloride is utilized in electrochemical applications, such as covalently tethering organic functionalities onto glassy carbon electrodes for various chemical analyses and modifications (Chrétien et al., 2008).

Drug Delivery and Biomedical Research

In drug delivery research, N-Boc-ethylenediamine hydrochloride is used for the synthesis of microgels with acid-cleavable hydrophobic pendant moiety for controlled drug release (Sun et al., 2011). It also aids in the creation of prodrugs with improved membrane permeability, enhancing the delivery of certain therapeutic agents (Thiele & Sloan, 2016).

Agricultural and Food Chemistry

In agricultural chemistry, N-Boc-ethylenediamine hydrochloride contributes to the synthesis and analysis of iron chelates used in fertilizers, aiding in the treatment of iron chlorosis in plants (Gómez-Gallego et al., 2002). It also plays a role in the production of phytosteryl amino acid ester hydrochlorides with improved emulsifying properties, beneficial for food systems (Jia et al., 2019).

Safety And Hazards

Safety data sheets recommend wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

tert-butyl N-(2-aminoethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-7(2,3)11-6(10)9-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHJJLCKXZTUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60229735
Record name tert-Butyl N-(2-aminoethyl)carbamate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-ethylenediamine hydrochloride

CAS RN

79513-35-2
Record name tert-Butyl N-(2-aminoethyl)carbamate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079513352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl N-(2-aminoethyl)carbamate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H Yu, N Ingram, JV Rowley, S Parkinson… - Journal of Materials …, 2019 - pubs.rsc.org
… Then, 0.01 g of N-Boc-ethylenediamine hydrochloride was dissolved in 3.0 mL of anhydrous DMF before being added to the monomer solution. The polymerisation proceeded for four …
Number of citations: 5 pubs.rsc.org
H Wang, X Qi, T Huang - Synthetic Communications, 2022 - Taylor & Francis
… DIPEA (78 mg, 0.60 mmol) was added dropwise under nitrogen gas to a stirred solution of pre-dried dye 1 (112 mg, 0.20 mmol) and N-Boc-ethylenediamine hydrochloride (47 mg, 0.24 …
Number of citations: 1 www.tandfonline.com
J Zhu, J Tian, C Yang, J Chen, L Wu, M Fan, X Cai - Small, 2021 - Wiley Online Library
… NH 2 -EA-SA was synthesized as follows: N-Boc-ethylenediamine hydrochloride (1 g, 5.08 mmol), stearic acid (SA, 1.74 g, 6.09 mmol), HOBT (0.82 g, 6.09 mmol), and HBTU (2.31 g, …
Number of citations: 71 onlinelibrary.wiley.com
AN Tevyashova, EN Bychkova… - ACS Infectious …, 2020 - ACS Publications
… and 1-(2-aminoethyl)guanidine were obtained from (9H-fluoren-9-yl)methyl bis(2-((tert-butoxycarbonyl)amino)ethyl)carbamate and N-Boc-ethylenediamine hydrochloride, respectively (…
Number of citations: 16 pubs.acs.org
X Zhang, A Wang, C Wang, X Tang, Z Jiang, J Qin - View, 2023 - Wiley Online Library
… N-Boc-ethylenediamine hydrochloride was applied to carboxyl caffeine (caffeine-COOH) activated with 1-(3dimethyl aminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)/N-hydroxy-…
Number of citations: 1 onlinelibrary.wiley.com
L Yue, K Yang, J Wei, M Xu, C Sun, Y Ding… - CCS …, 2022 - chinesechemsoc.org
… Carboxyl Ada was reacted with N-Boc-ethylenediamine hydrochloride in DMF for 12 h in the presence of EDC and NHS. The N-Boc group was then activated in DMF before amidation …
Number of citations: 29 www.chinesechemsoc.org
Y Sako, S Ichikawa, A Osada, A Matsuda - Bioorganic & medicinal …, 2010 - Elsevier
… According to the procedure for the preparation of 26a, 26b (67 mg, 84% as an orange solid) was obtained from 25c (60 mg, 0.15 mmol) and N-Boc-ethylenediamine hydrochloride (34 …
Number of citations: 11 www.sciencedirect.com
DA Wacker, JG Varnes, SE Malmstrom… - Journal of medicinal …, 2007 - ACS Publications
… Treatment of 6a with N-Boc-ethylenediamine hydrochloride and NaBH(OAc) 3 yielded isoindolone 14. Intermediate 14 was deprotonated with sec-butyllithium, and the resulting anion …
Number of citations: 40 pubs.acs.org
MT Rahman, AM Decker, TL Langston… - Journal of medicinal …, 2020 - ACS Publications
Increasing evidence implicates the orphan G protein-coupled receptor 88 (GPR88) in a number of striatal-associated disorders. In this study, we report the design and synthesis of a …
Number of citations: 10 pubs.acs.org
YF Ding, CHT Kwong, S Li, YT Pan, J Wei… - Biomaterials …, 2021 - pubs.rsc.org
Nano-graphene oxide (NGO) has attracted increasing attention as an advanced drug delivery system. However, the current surface functionalization and drug-loading of NGO either rely …
Number of citations: 25 pubs.rsc.org

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